molecular formula C19H22BBrO3 B6301530 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester CAS No. 2121515-34-0

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester

Cat. No.: B6301530
CAS No.: 2121515-34-0
M. Wt: 389.1 g/mol
InChI Key: ZHOPFGNGWAAXBS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . Protodeboronation is a key step in many chemical transformations, including the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations .

Pharmacokinetics

While they are usually bench stable and easy to purify, their increased stability can make the removal of the boron moiety at the end of a sequence challenging . Moreover, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds. The protodeboronation process also allows for transformations like the formal anti-Markovnikov alkene hydromethylation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts and aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and organic materials. Additionally, it can interact with enzymes such as esterases, which can hydrolyze the ester bond, releasing the active boronic acid . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups.

Cellular Effects

In cellular contexts, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, its interaction with specific proteins can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also activate certain enzymes by stabilizing their active conformations. At the molecular level, these interactions often involve the formation of boronate complexes with hydroxyl or amino groups on proteins and nucleic acids . These complexes can lead to changes in enzyme activity and gene expression patterns.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can vary. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of the active boronic acid . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. Its stability and activity can decrease over time due to degradation processes.

Preparation Methods

The synthesis of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester typically involves the reaction of 3-(benzyloxy)-5-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the esterification process . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Properties

IUPAC Name

2-(3-bromo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOPFGNGWAAXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139992
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-34-0
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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